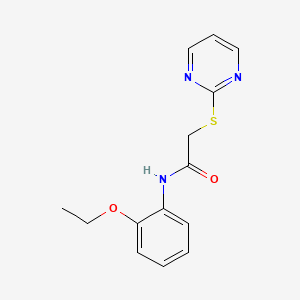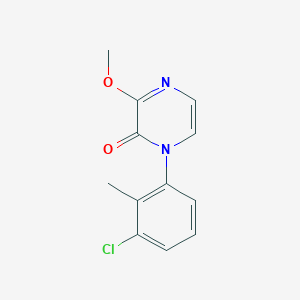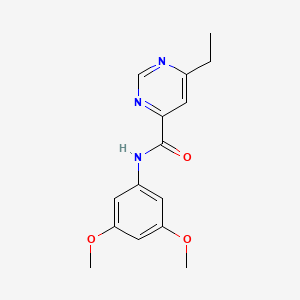![molecular formula C17H19ClN4O2 B15115460 2-(4-chlorophenoxy)-2-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]propanamide](/img/structure/B15115460.png)
2-(4-chlorophenoxy)-2-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-2-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]propanamide is a synthetic organic compound that features a unique combination of functional groups, including a chlorophenoxy group, a pyrazinyl group, and an azetidinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]propanamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 4-chlorophenol with an appropriate alkylating agent to introduce the chlorophenoxy group. This intermediate is then subjected to further reactions to introduce the pyrazinyl and azetidinyl groups.
For example, the synthesis may involve the following steps:
Alkylation: Reacting 4-chlorophenol with an alkyl halide in the presence of a base to form 4-chlorophenoxyalkane.
Formation of Pyrazinyl Intermediate: Reacting the chlorophenoxyalkane with pyrazine under suitable conditions to introduce the pyrazinyl group.
Azetidinylation: Introducing the azetidinyl group through a cyclization reaction involving an appropriate azetidine precursor.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-chlorophenoxy)-2-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the pyrazinyl group to a pyrazolidinyl group.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenoxy)-2-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.
Agrochemicals: It may be used as a precursor for the synthesis of herbicides or fungicides.
Materials Science: The compound’s unique functional groups make it a candidate for the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols: These compounds share the chlorophenoxy group but differ in the presence of a pyridyl group instead of a pyrazinyl group.
[1,2,4]Triazolo[4,3-a]pyrazin-3-amines: These compounds feature a triazolopyrazine core, which is structurally related to the pyrazinyl group in the target compound.
Uniqueness
2-(4-chlorophenoxy)-2-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]propanamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C17H19ClN4O2 |
|---|---|
Molekulargewicht |
346.8 g/mol |
IUPAC-Name |
2-(4-chlorophenoxy)-2-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)propanamide |
InChI |
InChI=1S/C17H19ClN4O2/c1-17(2,24-14-5-3-12(18)4-6-14)16(23)21-13-10-22(11-13)15-9-19-7-8-20-15/h3-9,13H,10-11H2,1-2H3,(H,21,23) |
InChI-Schlüssel |
WKPKSSVKSRFFPE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)NC1CN(C1)C2=NC=CN=C2)OC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[5-(Oxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-phenylpyridazine](/img/structure/B15115386.png)
![2-({1-[(2,6-Difluorophenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine](/img/structure/B15115409.png)
![2-{[(4-chlorophenyl)methyl]sulfanyl}-1-methyl-1H-imidazole](/img/structure/B15115413.png)
![4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidine](/img/structure/B15115419.png)
![1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one](/img/structure/B15115420.png)
![4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-(morpholine-4-carbonyl)morpholine](/img/structure/B15115432.png)

![1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-N-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B15115443.png)
![6-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-9H-purine](/img/structure/B15115447.png)

![3-(2-methoxyethyl)-1-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B15115451.png)

![4-(Difluoromethyl)-6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B15115457.png)
